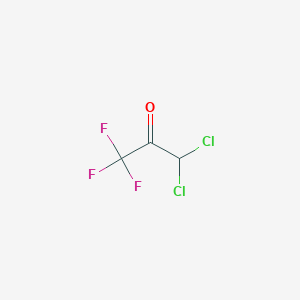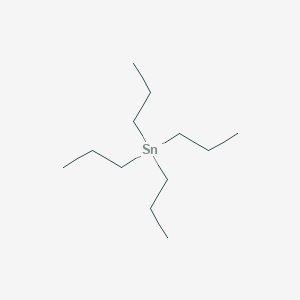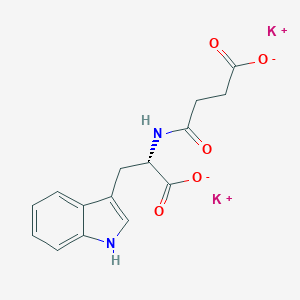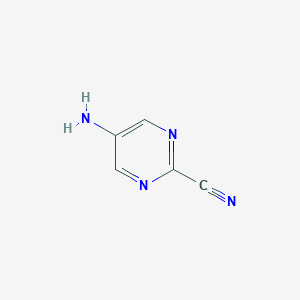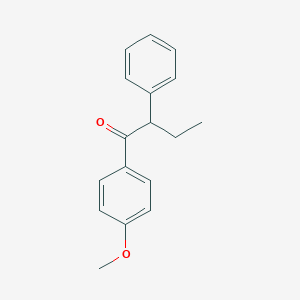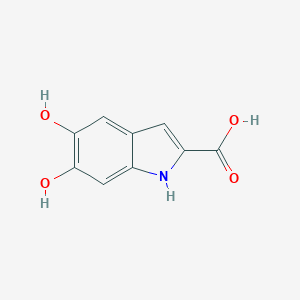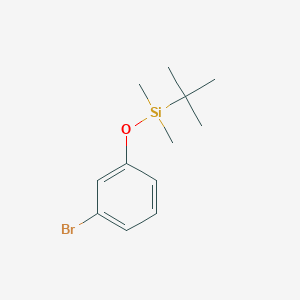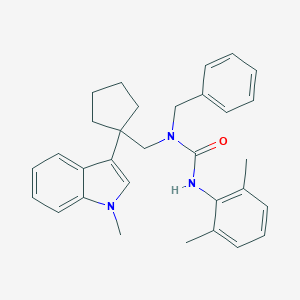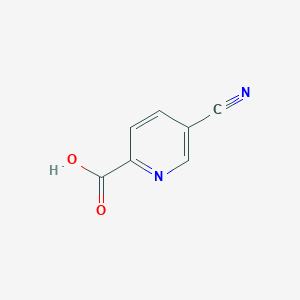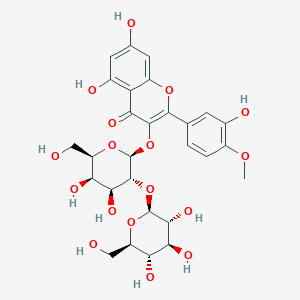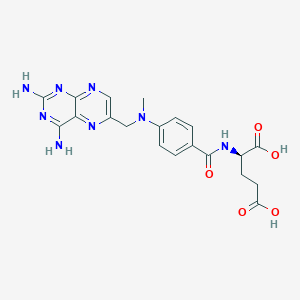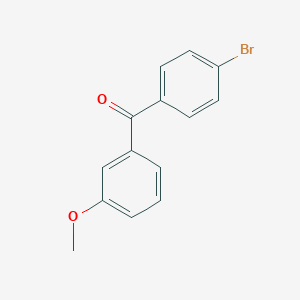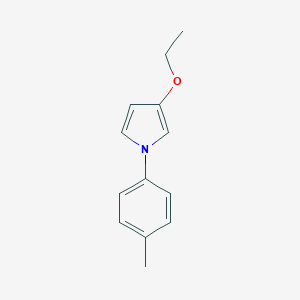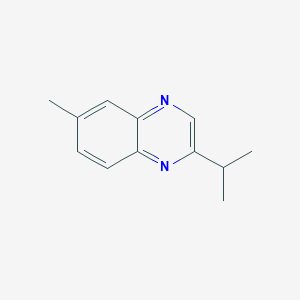
2-Isopropyl-6-methylquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isopropyl-6-methylquinoxaline (IMQ) is a heterocyclic compound that has gained significant attention in the scientific community due to its various applications in research. This compound belongs to the quinoxaline family and is known for its unique biochemical and physiological properties.
作用機序
The mechanism of action of 2-Isopropyl-6-methylquinoxaline is not fully understood, but it is believed to act through the modulation of various signaling pathways. 2-Isopropyl-6-methylquinoxaline has been shown to activate the transcription factor NF-κB, which is involved in the regulation of inflammation and immune response. It has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
生化学的および生理学的効果
2-Isopropyl-6-methylquinoxaline has been shown to have various biochemical and physiological effects. It has been shown to induce the production of cytokines and chemokines, which are involved in the regulation of inflammation and immune response. 2-Isopropyl-6-methylquinoxaline has also been shown to induce the production of reactive oxygen species (ROS), which are involved in the regulation of oxidative stress. 2-Isopropyl-6-methylquinoxaline has been shown to have anti-tumor effects and has been used to treat various types of cancer.
実験室実験の利点と制限
2-Isopropyl-6-methylquinoxaline has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. 2-Isopropyl-6-methylquinoxaline is also relatively inexpensive compared to other compounds used in research. However, 2-Isopropyl-6-methylquinoxaline has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain experiments. 2-Isopropyl-6-methylquinoxaline can also be toxic at high concentrations, which can limit its use in some experiments.
将来の方向性
There are several future directions for 2-Isopropyl-6-methylquinoxaline research. One area of interest is the role of 2-Isopropyl-6-methylquinoxaline in neurodegenerative diseases. 2-Isopropyl-6-methylquinoxaline has been shown to have anti-inflammatory and anti-oxidative properties, which could make it a potential therapeutic agent for these diseases. Another area of interest is the use of 2-Isopropyl-6-methylquinoxaline in cancer research. 2-Isopropyl-6-methylquinoxaline has been shown to have anti-tumor effects, and it could be used in combination with other drugs to treat various types of cancer. Finally, the development of new synthesis methods for 2-Isopropyl-6-methylquinoxaline could lead to the discovery of new compounds with unique biochemical and physiological properties.
Conclusion:
In conclusion, 2-Isopropyl-6-methylquinoxaline is a heterocyclic compound that has gained significant attention in the scientific community due to its various applications in research. The synthesis method of 2-Isopropyl-6-methylquinoxaline involves a multistep process that results in high purity and yield. 2-Isopropyl-6-methylquinoxaline has been extensively used in scientific research due to its ability to modulate various biological pathways. It has anti-inflammatory, anti-tumor, and anti-microbial properties. 2-Isopropyl-6-methylquinoxaline has several advantages for lab experiments, but it also has some limitations. There are several future directions for 2-Isopropyl-6-methylquinoxaline research, including the role of 2-Isopropyl-6-methylquinoxaline in neurodegenerative diseases, the use of 2-Isopropyl-6-methylquinoxaline in cancer research, and the development of new synthesis methods for 2-Isopropyl-6-methylquinoxaline.
合成法
The synthesis of 2-Isopropyl-6-methylquinoxaline is a multistep process that involves the reaction of 2,3-dichloroquinoxaline with isopropylmagnesium bromide and methyl lithium. The resulting product is then purified through recrystallization to obtain pure 2-Isopropyl-6-methylquinoxaline. This method has been used by several researchers to obtain 2-Isopropyl-6-methylquinoxaline with high purity and yield.
科学的研究の応用
2-Isopropyl-6-methylquinoxaline has been extensively used in scientific research due to its ability to modulate various biological pathways. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. 2-Isopropyl-6-methylquinoxaline has been used to study the effects of oxidative stress on neuronal cells and to investigate the role of inflammation in neurodegenerative diseases. It has also been used to study the effects of different compounds on cancer cells and to investigate the mechanism of action of various drugs.
特性
CAS番号 |
149179-66-8 |
|---|---|
製品名 |
2-Isopropyl-6-methylquinoxaline |
分子式 |
C12H14N2 |
分子量 |
186.25 g/mol |
IUPAC名 |
6-methyl-2-propan-2-ylquinoxaline |
InChI |
InChI=1S/C12H14N2/c1-8(2)12-7-13-11-6-9(3)4-5-10(11)14-12/h4-8H,1-3H3 |
InChIキー |
RXPHJNVIGAJPTA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC=C(N=C2C=C1)C(C)C |
正規SMILES |
CC1=CC2=NC=C(N=C2C=C1)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride](/img/structure/B129657.png)
